![molecular formula C12H11HgNO5 B13442941 N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
N-[p-(Acetylmercuric)phenyl]maleamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[p-(Acetylmercuric)phenyl]maleamate is a synthetic compound that belongs to the class of organomercurials. It has gained significant attention in scientific research due to its potential therapeutic and toxic effects. The compound is known for its high toxicity and environmental impact.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
N-[p-(Acetylmercuric)phenyl]maleamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions, where the acetylmercuric group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-[p-(Acetylmercuric)phenyl]maleamate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its high toxicity poses significant challenges.
Industry: The compound is used in industrial applications, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleamate involves its interaction with biological molecules. The acetylmercuric group can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets and pathways involved in its effects are still under investigation, but its high reactivity with thiol groups is a key factor .
Vergleich Mit ähnlichen Verbindungen
N-[p-(Acetylmercuric)phenyl]maleamate can be compared with other organomercurial compounds, such as:
Phenylmercuric acetate: Similar in structure but lacks the maleamate group.
Methylmercury: A simpler organomercurial compound with significant toxic effects.
Ethylmercury: Another organomercurial compound used in various applications.
The uniqueness of this compound lies in its specific structure, which combines the acetylmercuric and maleamate groups, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11HgNO5 |
|---|---|
Molekulargewicht |
449.81 g/mol |
IUPAC-Name |
acetyloxy-[4-[[(Z)-3-carboxyprop-2-enoyl]amino]phenyl]mercury |
InChI |
InChI=1S/C10H8NO3.C2H4O2.Hg/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8;1-2(3)4;/h2-7H,(H,11,12)(H,13,14);1H3,(H,3,4);/q;;+1/p-1/b7-6-;; |
InChI-Schlüssel |
RWLFGNUXSHCAQJ-AQTVDGORSA-M |
Isomerische SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O |
Kanonische SMILES |
CC(=O)O[Hg]C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


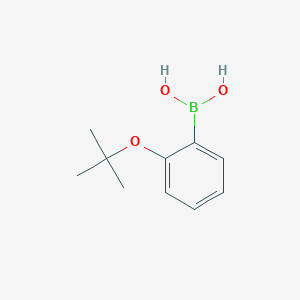
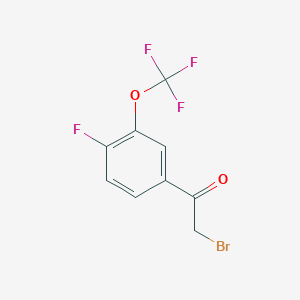
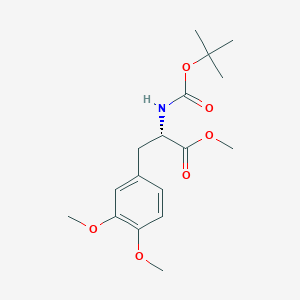
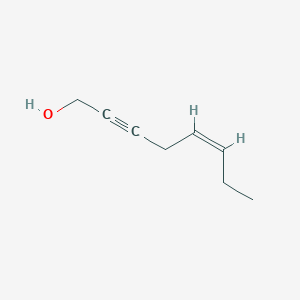
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)
![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
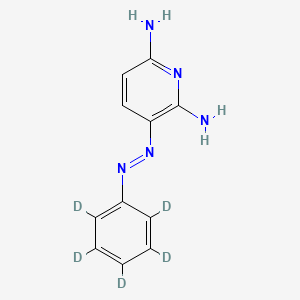
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
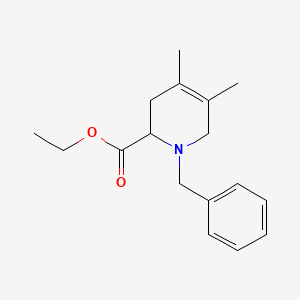
![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
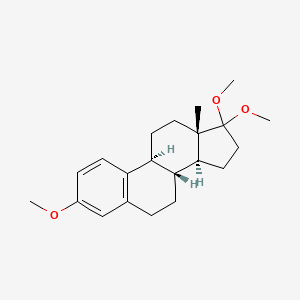
![(1R,2R,6S,7S)-4,4-dimethyl-3,5,8,9-tetraoxatricyclo[5.2.2.02,6]undec-10-ene](/img/structure/B13442935.png)
